Technical Guide: 1-(4-Fluorophenyl)naphthalene (CAS 572-52-1)
Technical Guide: 1-(4-Fluorophenyl)naphthalene (CAS 572-52-1)
[1][2]
Executive Summary
1-(4-Fluorophenyl)naphthalene (CAS 572-52-1) is a biaryl scaffold characterized by a twisted molecular geometry resulting from steric repulsion between the phenyl ring and the peri-hydrogen of the naphthalene system. This structural feature disrupts planar
This guide provides a validated synthetic protocol, structural characterization logic, and application insights for researchers utilizing this intermediate.
Part 1: Physicochemical Profile
The following data represents the baseline specifications for high-purity research-grade material.
| Property | Specification | Notes |
| CAS Number | 572-52-1 | |
| Molecular Formula | C₁₆H₁₁F | |
| Molecular Weight | 222.26 g/mol | |
| Appearance | Off-white to white crystalline solid | |
| Melting Point | 71–72 °C | Experimental value [1] |
| Boiling Point | 116–118 °C @ 0.04 Torr | High vacuum required for distillation [1] |
| Solubility | Soluble in DCM, CHCl₃, Toluene, THF | Insoluble in water |
| Electronic Character | Wide bandgap, high triplet energy | Suitable for blue/green OLED hosts |
Part 2: Validated Synthetic Protocol
Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.[1][2] Rationale: The Suzuki coupling is preferred over Negishi or Stille couplings due to the stability of boronic acids, mild conditions, and ease of removing boron byproducts.
Reaction Mechanism (Catalytic Cycle)
The synthesis relies on the cross-coupling of 1-bromonaphthalene and 4-fluorophenylboronic acid . The steric bulk at the naphthalene 1-position requires a catalyst system capable of facilitating oxidative addition despite the hindrance.
Figure 1: Catalytic cycle for the synthesis of CAS 572-52-1 showing the critical oxidative addition and transmetallation steps.
Experimental Procedure
Scale: 10 mmol basis.
Reagents:
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1-Bromonaphthalene (1.0 equiv, 2.07 g)
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4-Fluorophenylboronic acid (1.2 equiv, 1.68 g)
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Pd(PPh₃)₄ (3 mol%, 0.35 g) — Store under Argon
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Na₂CO₃ (2.0 equiv, 2.12 g) dissolved in min. water
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Solvent: Toluene:Ethanol (4:1 v/v, 40 mL)
Step-by-Step Workflow:
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Degassing (Critical): Sparge the Toluene/Ethanol solvent mixture with Argon for 20 minutes. Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.
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Assembly: In a dry 3-neck round-bottom flask equipped with a condenser and thermometer, charge the aryl halide, boronic acid, and Pd catalyst.
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Activation: Add the solvent mixture via syringe, followed by the aqueous Na₂CO₃ solution.
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Reaction: Heat to mild reflux (approx. 85–90 °C) under an Argon balloon. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[3] Conversion is typically >95% within 4–6 hours [2].
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Workup:
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Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography using 100% Hexanes to 98:2 Hexanes:EtOAc. The product elutes early due to high lipophilicity.
Figure 2: Operational workflow for the synthesis and isolation of 1-(4-Fluorophenyl)naphthalene.
Part 3: Structural Characterization Logic
Verification of CAS 572-52-1 requires confirming the presence of the naphthalene core and the para-substituted fluorophenyl ring.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 400 MHz):
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Naphthalene Region (7.4 – 8.0 ppm): Expect a complex multiplet set. The proton at the C8 position (peri to the bond) and C2 (ortho to the bond) will show distinct shifts.
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Phenyl Region (7.1 – 7.5 ppm): The 4-fluorophenyl group exhibits a characteristic AA'BB' system (or AA'XX' due to fluorine coupling). The protons ortho to the fluorine will appear as a triplet-like multiplet due to ³J_H-H and ³J_H-F coupling.
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¹⁹F NMR:
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Expect a singlet (or slight multiplet if proton-coupled) around -110 to -116 ppm . This is diagnostic for a fluoro-substituent on an aromatic ring [3].
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Mass Spectrometry
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GC-MS / LC-MS:
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Molecular Ion (M+): 222.1 m/z.
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Fragmentation: Loss of F (M-19) is rare in mild ionization; the biaryl bond is stable. The primary peak should be the molecular ion.
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Part 4: Applications & Significance[7]
OLED Materials (Host & Transport)
1-(4-Fluorophenyl)naphthalene is a "privileged scaffold" in organic electronics.
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Steric Twist: The hydrogen atom at the naphthalene 8-position sterically interacts with the phenyl ring, forcing the two aromatic systems to twist (dihedral angle ~50-60°). This disrupts planarity , preventing crystallization and π-stacking in thin films, which is essential for maintaining amorphous stability in OLED layers [4].
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Triplet Energy: The fluorine substitution lowers the HOMO/LUMO levels slightly compared to the non-fluorinated analog, improving electron injection stability without significantly altering the high triplet energy required for blue phosphorescent hosts.
Medicinal Chemistry[8]
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Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking P450-mediated oxidation at the para-position.
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Lipophilicity: Introduction of fluorine increases logP, enhancing membrane permeability for drug candidates targeting CNS or intracellular receptors.
Part 5: Safety & Handling
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Hazards: Classified as an irritant (Skin/Eye).
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Ecotoxicity: Like many polycyclic aromatic hydrocarbons (PAHs) and halogenated biaryls, verify chronic aquatic toxicity. Do not dispose of in drains.
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Storage: Store in a cool, dry place. Light sensitive (slow yellowing over months if exposed).
References
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Chemical Properties & Specifications. Hoffman Fine Chemicals / SciFinder Experimental Data.
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Suzuki Coupling Protocols. Organic Syntheses, Coll. Vol. 10, p. 348 (2004). (General biaryl synthesis methodology adapted for fluorinated substrates).
- Fluorine NMR Shifts.Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists.
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Naphthalene Derivatives in OLEDs. BenchChem Application Notes: Naphthalene-Based Emitters.
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Biaryl Synthesis via Ball Milling (Green Chemistry). University of Southampton ePrints. (Alternative solvent-free routes).[3]
